(2-Bromo-1-fluoroethyl)cyclopropane
Description
Significance of Cyclopropane (B1198618) Derivatives as Synthetic Motifs
Cyclopropane rings are not merely the smallest of the cycloalkanes; they are a privileged structural motif found in a multitude of natural products and serve as versatile intermediates in synthetic chemistry. utdallas.edunih.govrsc.org Their inherent ring strain, a consequence of their compressed C-C-C bond angles deviating significantly from the ideal tetrahedral angle, imbues them with unique reactivity, often likened to that of a carbon-carbon double bond. libretexts.org This high strain energy, exceeding 100 kJ/mol, provides a powerful thermodynamic driving force for ring-opening reactions, allowing for the stereocontrolled introduction of 1,3-difunctionality. beilstein-journals.org
In medicinal chemistry, the cyclopropyl (B3062369) group is highly valued as a "bioisostere" for other functional groups, such as gem-dimethyl or vinyl groups. Its rigid, three-dimensional structure can lock a molecule into a specific conformation, which can be crucial for optimizing binding affinity to a biological target. utdallas.edunih.gov This conformational rigidity can lead to entropic advantages in ligand-protein interactions. bohrium.com The unique electronic properties of the cyclopropane ring can also favorably influence a drug molecule's metabolic stability and cell permeability. utdallas.edu
Strategic Utility of Halogenated Alkanes in Fragment-Based Synthesis
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. nih.gov Halogenated alkanes and arenes are particularly useful as fragments. nih.govresearchgate.net The inclusion of halogen atoms (F, Cl, Br, I) can significantly influence a fragment's binding properties.
One of the key interactions exploited in this context is the halogen bond, a noncovalent interaction where a halogen atom acts as a Lewis acidic (electron-accepting) center. acs.org This directional interaction can be a powerful tool for enhancing binding affinity and specificity. acs.org Halogen-enriched fragment libraries (HEFLibs) are now being used to systematically map these "hot spots" on a protein's surface, providing crucial starting points for the design of more potent and selective drugs. frontiersin.org Furthermore, the introduction of halogens, especially fluorine, can modulate critical physicochemical properties of a molecule, including lipophilicity, acidity/basicity, and metabolic stability. bohrium.com
Positioning of (2-Bromo-1-fluoroethyl)cyclopropane within Contemporary Chemical Research
The compound this compound, while not extensively documented in dedicated research literature, can be positioned as a potentially valuable synthetic building block by considering the strategic combination of its structural features. It integrates three key chemical motifs: a cyclopropane ring, a fluorine atom, and a bromine atom.
The Cyclopropane Scaffold : As discussed, this provides a rigid, three-dimensional core with inherent reactivity for further synthetic elaboration. utdallas.edunih.gov
The Fluorine Atom : The presence of fluorine is a hallmark of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom. utdallas.edu Fluorine can enhance metabolic stability, improve cell permeability, and alter pKa values, all of which are critical pharmacokinetic properties. utdallas.edubohrium.com The synthesis of monofluorinated cyclopropanes is an area of active research. acs.orgnih.gov
The Bromine Atom : Bromine serves as a versatile functional handle. It is an excellent leaving group in nucleophilic substitution reactions and is a key participant in a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Additionally, bromine can facilitate radical-mediated ring-opening reactions of cyclopropanes. beilstein-journals.orgnih.gov
Therefore, this compound represents a trifunctional reagent. It can be viewed as a specialized building block for introducing a fluoro-ethyl-cyclopropyl moiety into larger molecules, with the bromine atom providing a reactive site for subsequent, predictable chemical transformations. Its potential lies in the synthesis of complex target molecules where the unique conformational and electronic properties of the fluorinated cyclopropane unit are desired.
Table 1: Physicochemical Properties of Related Halogenated Cyclopropanes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Predicted) |
| (2-bromo-1,1-difluoroethyl)cyclopropane uni.lu | C₅H₇BrF₂ | 188.99 | 2.4 |
| 2-Bromo-1-ethyl-1-(fluoromethyl)cyclopropane nih.gov | C₆H₁₀BrF | 181.05 | 2.5 |
| (2-bromo-1-cyclopropylethyl)cyclopropane uni.lu | C₈H₁₃Br | 189.09 | 3.5 |
This table presents computed data for structurally similar compounds to provide context for the properties of this compound.
Historical Context of Cyclopropyl Halide Reactivity
The study of cyclopropane chemistry dates back to 1881, when August Freund first synthesized the parent molecule via an intramolecular Wurtz reaction using 1,3-dibromopropane. wikipedia.org The unique reactivity of this strained ring system quickly became a subject of fascination. Early investigations into the reactivity of cyclopropyl halides revealed that they behave quite differently from their acyclic secondary halide counterparts.
Cyclopropyl halides, such as cyclopropyl chloride, are notably unreactive in both SN1 and SN2 reactions, a behavior more akin to that of alkenyl halides. libretexts.org This reduced reactivity is attributed to the high energy of the transition states involved; SN2 reactions are hindered by steric and electronic factors, while the formation of an unstable cyclopropyl cation disfavors the SN1 pathway.
However, the high ring strain makes cyclopropanes susceptible to ring-opening reactions. The addition of halogens, such as bromine, can proceed via radical or electrophilic pathways to yield 1,3-dihalopropanes. nps.edu Photolytically generated bromine atoms, for instance, have been shown to react with aryl-substituted cyclopropanes to give 1,3-dibromo-1,3-diarylpropanes as the major products. nps.edu The study of cyclopropylmethyl systems has also been historically significant. Cyclopropylmethyl radicals and cations undergo rapid ring-opening, a property that has been widely used as a mechanistic probe to detect the presence of these reactive intermediates in chemical and enzymatic reactions. psu.edu This historical understanding of the dichotomy between the inertness of the C-X bond and the propensity for ring-opening continues to inform the modern synthetic applications of cyclopropyl halides.
Table 2: Common Synthetic Routes to Monofluorinated Cyclopropanes
| Method | Description | Key Reagents | Reference |
| Carbene Addition | Cyclopropanation of an α-fluorostyrene with a diazo compound, catalyzed by a metal like copper(I). | Ethyl diazoacetate, Cu(I) catalyst | nih.gov |
| Michael-Initiated Ring Closure (MIRC) | A fluorinated enolate, generated from a dibromofluoroacetate, reacts with a Michael acceptor to form the cyclopropane ring. | Ethyl dibromofluoroacetate, Zn/LiCl | acs.org |
| Asymmetric Cyclopropanation | Use of a chiral auxiliary on a dibromofluoroacetyl group to induce stereoselectivity in the MIRC reaction. | Chiral N-(dibromofluoroacetyl)oxazolidinone | acs.org |
| Biocatalytic Cyclopropanation | Engineered enzymes, such as myoglobin (B1173299) variants, catalyze the stereoselective cyclopropanation of alkenes. | Engineered myoglobin, diazoacetonitrile | utdallas.eduresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C5H8BrF |
|---|---|
Molecular Weight |
167.02 g/mol |
IUPAC Name |
(2-bromo-1-fluoroethyl)cyclopropane |
InChI |
InChI=1S/C5H8BrF/c6-3-5(7)4-1-2-4/h4-5H,1-3H2 |
InChI Key |
YORAKYSQHAWFLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CBr)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 1 Fluoroethyl Cyclopropane
Retrosynthetic Analysis of the (2-Bromo-1-fluoroethyl)cyclopropane Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in planning a logical synthetic route.
Disconnection Strategies Involving Cyclopropane (B1198618) Ring Formation
One of the primary retrosynthetic approaches focuses on the formation of the cyclopropane ring as a key step. This involves disconnecting the three-membered ring to reveal an alkene precursor and a one-carbon (C1) source.
A key disconnection strategy for the this compound scaffold involves a [2+1] cycloaddition. This approach simplifies the target molecule to a corresponding alkene and a carbene or carbenoid species. The specific alkene precursor in this case would be 3-bromo-4-fluorobut-1-ene. The C1 fragment would be a methylene (B1212753) source, which can be generated from various reagents.
Another disconnection strategy for the cyclopropane ring is through a 1,3-dihalopropane precursor, which can undergo an intramolecular cyclization. This would lead to a precursor such as 1,3-dibromo-2-(1-fluoroethyl)propane or a related dihalo-derivative.
Disconnection Strategies Involving Bromo-Fluoroethyl Moiety Construction
Alternatively, the retrosynthetic analysis can focus on the formation of the bromo-fluoroethyl side chain, keeping the cyclopropane ring intact. This approach suggests a precursor such as vinylcyclopropane (B126155). The bromo-fluoroethyl group can then be installed through various addition reactions across the double bond.
One potential disconnection involves the simultaneous addition of bromine and fluorine across the vinyl group of vinylcyclopropane. This is a halofluorination reaction. Another strategy would be the stepwise addition of the bromine and fluorine atoms. For instance, initial bromination could form a dibromoethylcyclopropane intermediate, which could then undergo a selective fluorine substitution. Conversely, initial fluorination could be followed by bromination.
A further disconnection strategy for the bromo-fluoroethyl moiety involves the reaction of a cyclopropyl-substituted epoxide with a suitable bromide and fluoride (B91410) source, leading to ring-opening and the formation of the desired functional group.
Direct Synthesis Routes to this compound
Based on the retrosynthetic analysis, several direct synthetic methods can be proposed for the preparation of this compound.
Cyclopropanation Reactions for Core Ring Formation
The formation of the cyclopropane ring is a cornerstone of many synthetic strategies for this target molecule.
The reaction of an alkene with a diazo compound in the presence of a metal catalyst is a common method for cyclopropanation. In this context, the reaction of 3-bromo-4-fluorobut-1-ene with diazomethane (B1218177) (CH₂N₂) or a related diazo compound could yield this compound. Transition metal catalysts, such as those based on copper, rhodium, or palladium, are typically employed to generate a metal carbene intermediate that then reacts with the alkene. The choice of catalyst can influence the stereoselectivity of the reaction. While effective, the use of diazomethane requires special precautions due to its explosive and toxic nature. researchgate.net
The Simmons-Smith reaction and its modifications provide a powerful and often safer alternative to diazomethane for cyclopropanation. wikipedia.orgresearchgate.netthermofisher.comnih.gov This reaction typically involves the use of diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple to generate an organozinc carbenoid, which then reacts with an alkene. wikipedia.orgresearchgate.net
For the synthesis of this compound, the alkene precursor, 3-bromo-4-fluorobut-1-ene, would be treated with the Simmons-Smith reagent.
A notable modification, the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can lead to improved reactivity and yields. wikipedia.orgnih.gov Another variation, the Charette modification, employs a different ligand system that can enhance the efficiency and stereoselectivity of the cyclopropanation. nih.gov The general reaction scheme is as follows:
Table 1: Key Reagents in Simmons-Smith and Related Cyclopropanation Reactions
| Reaction Name | Key Reagents | Typical Solvent |
| Simmons-Smith | CH₂I₂, Zn(Cu) | Diethyl ether |
| Furukawa Modification | CH₂I₂, Et₂Zn | Dichloromethane (B109758) |
| Charette Asymmetric Cyclopropanation | CH₂I₂, Et₂Zn, Chiral Ligand | Dichloromethane |
The choice of specific Simmons-Smith conditions would depend on the substrate's reactivity and the desired stereochemical outcome. The presence of the halogen atoms in the alkene precursor might influence the reaction rate and chemoselectivity.
Another potential route could involve the photoredox-catalyzed addition of dibromofluoromethane (B117605) to vinylcyclopropane. nih.govorganic-chemistry.org This method has been shown to be effective for the synthesis of 1-bromo-1-fluoroalkanes from unactivated alkenes. nih.govorganic-chemistry.org The reaction proceeds via a radical mechanism and offers a direct way to install the bromo-fluoroethyl moiety onto a pre-formed cyclopropane ring.
Ylide-Mediated Cyclopropanation
Ylide-mediated cyclopropanation represents a powerful tool for the formation of cyclopropane rings. acsgcipr.org This approach typically involves the reaction of an ylide, often a sulfur or phosphorus ylide, with a suitable Michael acceptor. acsgcipr.org In the context of synthesizing this compound, this would likely involve an ylide that delivers the cyclopropane ring to an appropriately substituted haloalkene.
The mechanism of ylide-mediated cyclopropanation generally proceeds through the initial nucleophilic addition of the ylide to an electron-deficient alkene, forming a betaine (B1666868) intermediate. bris.ac.uknih.gov Subsequent intramolecular nucleophilic displacement of a leaving group leads to the formation of the cyclopropane ring. acsgcipr.org The stereochemical outcome of the reaction can be influenced by the stability of the ylide and the nature of the substituents on both the ylide and the alkene. bris.ac.uknih.gov For instance, the reaction of stabilized sulfonium (B1226848) ylides with acyclic enones has been shown to be sensitive to the ylide's electronic properties, which can affect the enantioselectivity of the process. bris.ac.uknih.gov
While direct ylide-mediated synthesis of this compound is not extensively documented, the principles of this methodology suggest a plausible route. A hypothetical pathway could involve the reaction of a bromo-fluoro substituted alkene with a cyclopropylidene ylide or a related carbene precursor. The choice of ylide and reaction conditions would be critical to control the regioselectivity and stereoselectivity of the addition.
| Ylide Type | Typical Precursors | General Reactivity | Potential for Stereocontrol |
| Sulfur Ylides | Sulfonium salts | Effective for cyclopropanation of electron-deficient alkenes. acsgcipr.org | Can achieve high enantioselectivity with chiral ylides. bris.ac.uknih.gov |
| Phosphorus Ylides | Phosphonium salts | Commonly used in Wittig-type reactions, but can also mediate cyclopropanations. acsgcipr.org | Stereoselectivity is dependent on ylide stability and reaction conditions. |
Introduction of Halogen Functionalities
A more common approach to synthesizing complex halogenated molecules like this compound involves the sequential introduction of the halogen atoms onto a pre-formed cyclopropane scaffold.
Regioselective Bromination Strategies
The regioselective introduction of a bromine atom is a key step. The choice of brominating agent and reaction conditions can direct the bromine to a specific position on the molecule. For instance, the bromination of substrates can be influenced by the presence of directing groups or the inherent electronic properties of the molecule. mdpi.comnih.gov Radical bromination, often initiated by light or radical initiators, tends to favor the formation of the most stable radical intermediate. youtube.comyoutube.com In contrast, electrophilic bromination can be directed by existing functional groups.
A plausible strategy for synthesizing this compound could involve the bromination of a precursor such as (1-fluoroethyl)cyclopropane. The regioselectivity of this reaction would be crucial to ensure the bromine atom is introduced at the desired C2 position of the ethyl side chain. The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for allylic and benzylic bromination, and similar principles could be applied to activate the C-H bond adjacent to the cyclopropyl (B3062369) group. mdpi.com
| Brominating Agent | Typical Conditions | Selectivity |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), light | Selective for allylic and benzylic positions. mdpi.com |
| Bromine (Br₂) | Lewis acid catalyst or light | Can lead to a mixture of products depending on the substrate and conditions. youtube.com |
| Tetrabutylammonium tribromide (TBATB) | Mild conditions | Offers high regioselectivity in certain systems. nih.gov |
Stereoselective Fluorination Approaches
The introduction of fluorine into organic molecules is a field of intense research due to the unique properties that fluorine imparts. nih.gov Stereoselective fluorination is particularly challenging but crucial for the synthesis of biologically active compounds. Nucleophilic fluorination is a common method, often employing fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF), or amine/HF reagents such as triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF). nih.gov
For the synthesis of this compound, a precursor such as (2-bromo-1-hydroxyethyl)cyclopropane could be subjected to a nucleophilic fluorination reaction. The stereochemistry of the resulting C-F bond would depend on the mechanism of the reaction (e.g., SN2-type inversion) and the nature of the fluorinating agent and substrate. Biocatalytic approaches using engineered enzymes are also emerging as powerful tools for highly stereoselective fluorination reactions. nih.gov
Halogen Exchange Reactions (Bromine-Fluorine)
Halogen exchange reactions provide another avenue for the synthesis of mixed halogenated compounds. organic-chemistry.orgnih.gov These reactions involve the replacement of one halogen atom with another. The Finkelstein reaction, for example, is a classic method for preparing iodoalkanes from chloro- or bromoalkanes by treatment with sodium iodide in acetone. unacademy.com
A similar strategy could be envisioned for the synthesis of this compound. For instance, a di-bromo precursor, (2,1-dibromoethyl)cyclopropane, could potentially undergo a selective halogen exchange reaction where one bromine atom is replaced by fluorine. The success of such a reaction would depend on the relative reactivity of the two C-Br bonds and the choice of fluorinating agent. Reagents like silver fluoride (AgF) or other metal fluorides are often used for such transformations. nih.gov The Swarts reaction, which uses antimony trifluoride, is another classic method for introducing fluorine via halogen exchange. unacademy.com
| Fluorinating Agent | Substrate Type | General Outcome |
| Metal Fluorides (e.g., KF, CsF) | Alkyl halides, sulfonates | Nucleophilic substitution to form C-F bond. nih.gov |
| Amine/HF Reagents (e.g., Et₃N·3HF) | Alkyl bromides | Effective for bromine-fluorine exchange. nih.gov |
| Silver Fluoride (AgF) | Alkyl halides | Promotes halogen exchange reactions. nih.gov |
Multi-Component Coupling and Tandem Reactions
Multi-component reactions, where three or more reactants combine in a single synthetic operation, offer an efficient approach to complex molecules. matilda.science Similarly, tandem or cascade reactions, involving a sequence of intramolecular transformations, can rapidly build molecular complexity from simple starting materials. nih.gov
A hypothetical multi-component approach to this compound could involve the coupling of a cyclopropyl-containing species, a bromo-fluoro source, and a third component that stitches them together. More plausibly, a tandem reaction could be designed. For example, a reaction could be initiated by the addition of a bromine- and fluorine-containing radical to a vinylcyclopropane, followed by an intramolecular cyclization or rearrangement to form the desired product. Photoredox catalysis has enabled a variety of radical addition-polar cyclization cascades for the synthesis of functionalized cyclopropanes. nih.gov
Indirect Synthesis through Precursor Derivatization
An indirect approach involves the synthesis of a related precursor molecule that can be subsequently converted to this compound. This strategy allows for the use of well-established synthetic methods to construct the core cyclopropane structure, followed by functional group interconversions to install the desired halogens.
For example, one could synthesize a cyclopropyl-containing alcohol or ketone. A patent describes the preparation of cyclopropyl-2-bromo-2-(2-fluorophenyl)ethanone from 2-fluorophenylacetate and cyclopropane carbonyl chloride, followed by bromination. google.com While this specific product is different, the synthetic sequence illustrates the principle of building a cyclopropyl ketone and then introducing a bromine atom alpha to the carbonyl group. This bromo-ketone could then be a precursor for further transformations.
Another strategy could involve the Kulinkovich reaction, which synthesizes cyclopropanols from esters and Grignard reagents in the presence of a titanium alkoxide. wikipedia.org The resulting cyclopropanol (B106826) could then be derivatized to introduce the bromo and fluoro substituents.
Functional Group Transformations on Related Cyclopropyl Compounds
A principal strategy for synthesizing this compound involves the modification of functional groups on existing cyclopropyl compounds. A common precursor for this transformation is cyclopropylethanol. The hydroxyl group in cyclopropylethanol can be converted into a leaving group, such as a tosylate or mesylate, which then facilitates nucleophilic substitution.
Another significant pathway starts with cyclopropyl-substituted alkenes. These alkenes can undergo halofluorination reactions. For instance, the reaction of vinylcyclopropane with a source of electrophilic bromine, such as N-bromosuccinimide (NBS), in the presence of a fluoride source like triethylamine trihydrofluoride, can yield the desired product. The regioselectivity of this addition is a critical aspect, governed by the electronic properties of the cyclopropyl group and the reaction conditions.
Stereoselective Introduction of the Bromo-Fluoroethyl Side Chain
Achieving stereocontrol in the synthesis of this compound is a considerable challenge due to the two adjacent stereocenters in the ethyl side chain. The development of stereoselective methods is crucial for accessing specific stereoisomers, which may have distinct biological activities or physical properties.
One approach to stereoselective synthesis involves the use of chiral catalysts or reagents. For example, enantioselective fluorination of a cyclopropyl-substituted enolate followed by diastereoselective bromination can provide access to specific stereoisomers. The choice of chiral ligand for the fluorinating agent and the specific brominating agent are key to controlling the stereochemical outcome.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. This section explores the critical parameters that are optimized to enhance the synthetic process.
Solvent Effects and Reaction Kinetics
The choice of solvent can significantly influence the rate and selectivity of the synthesis. For halofluorination reactions, polar aprotic solvents such as acetonitrile (B52724) or dichloromethane are often favored as they can stabilize the charged intermediates without strongly solvating the nucleophilic fluoride ion. The kinetics of these reactions are typically studied to understand the reaction mechanism and to identify the rate-determining step, which is essential for further optimization.
Catalyst Evaluation and Ligand Design
In catalyst-driven transformations, the selection of the catalyst and its associated ligands is paramount. For instance, in transition-metal-catalyzed cross-coupling reactions to form the C-C bond between the cyclopropane ring and the ethyl side chain, the electronic and steric properties of the phosphine (B1218219) or N-heterocyclic carbene ligands can dramatically affect the catalytic activity and selectivity. High-throughput screening of catalyst libraries is a common strategy to identify the optimal catalyst system.
Temperature and Pressure Control
Temperature and pressure are fundamental parameters that are carefully controlled to maximize the yield and minimize side reactions. Low temperatures are often employed in stereoselective reactions to enhance the energy difference between the diastereomeric transition states, leading to higher stereoselectivity. In some cases, high-pressure conditions may be used to increase the rate of reactions with a negative activation volume.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign. This involves several key strategies. Atom economy is a primary consideration, where reactions are designed to incorporate the maximum number of atoms from the reactants into the final product. The use of less hazardous chemical feedstocks and solvents is another important aspect. For example, replacing traditional volatile organic solvents with ionic liquids or supercritical fluids is an area of active research. Furthermore, the development of catalytic processes is inherently "greener" as it reduces the amount of waste generated compared to stoichiometric reactions. Energy efficiency is also a key principle, with a focus on conducting reactions at ambient temperature and pressure whenever possible.
Atom Economy and E-Factor Analysis
Green chemistry metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) are crucial for evaluating the sustainability of a chemical process. ctfassets.netsyrris.com Atom economy provides a theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product, while the E-Factor offers a more practical measure of the total waste generated. savemyexams.comchemistry-teaching-resources.comlibretexts.org
Atom Economy (AE)
The atom economy is calculated using the formula:
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 savemyexams.comkccollege.ac.in
For the bromofluorination of vinylcyclopropane using NBS and assuming HF is the active fluorinating species from the DMPU/HF complex for simplicity in this theoretical calculation, the atom economy is determined as follows:
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| Vinylcyclopropane | C₅H₈ | 68.12 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| Hydrogen Fluoride (HF) | HF | 20.01 |
| Total Reactant MW | 266.11 | |
| Product | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₅H₈BrF | 167.01 |
Calculation: AE (%) = (167.01 / 266.11) x 100 = 62.76%
This value indicates that, theoretically, 62.76% of the mass of the reactants is converted into the desired product. The remaining mass is converted into byproducts, primarily succinimide (B58015). Addition reactions typically have a 100% atom economy as all reactant atoms are incorporated into the single product. savemyexams.comscranton.edu However, this substitution-addition type reaction is less atom-economical due to the formation of a stoichiometric byproduct. chemistry-teaching-resources.com
E-Factor (Environmental Factor) Analysis
The E-Factor is calculated as:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) syrris.comlibretexts.org
Unlike atom economy, the E-Factor includes all materials used in the process, such as solvents, reagents, and purification agents, and is dependent on the actual yield. libretexts.orglibretexts.org A lower E-Factor signifies less waste and a greener process. The pharmaceutical industry often has high E-Factors, sometimes between 25 and 200 or even higher, due to complex multi-step syntheses and stringent purification requirements. syrris.comlibretexts.org
To illustrate, a hypothetical E-Factor calculation is presented below, assuming a laboratory-scale synthesis based on a general procedure for bromofluorination. nih.gov
Assumptions for Hypothetical Synthesis:
Starting with 0.20 mmol of vinylcyclopropane.
An 80% reaction yield.
Solvent: 1 mL of Dichloromethane (CH₂Cl₂).
Workup: 2 mL of water and 6 mL of CH₂Cl₂ for extraction.
| Material | Amount Used | Mass (g) | Status |
| Reactants | |||
| Vinylcyclopropane | 0.20 mmol | 0.0136 | Reactant |
| N-Bromosuccinimide (NBS) | 0.30 mmol | 0.0534 | Reactant |
| DMPU/HF | 7.0 equiv. | ~0.179 | Reactant/Reagent |
| Solvents | |||
| Dichloromethane (Reaction) | 1.0 mL | 1.33 | Waste |
| Dichloromethane (Extraction) | 6.0 mL | 7.98 | Waste |
| Water (Workup) | 2.0 mL | 2.00 | Waste |
| Product & Byproducts | |||
| This compound | 0.16 mmol (80% yield) | 0.0267 | Product |
| Succinimide | 0.30 mmol | 0.0297 | Waste |
| Unreacted Reagents & DMPU | - | ~0.199 | Waste |
| Total Inputs | 11.58 | ||
| Total Waste | 11.55 |
E-Factor Calculation: E-Factor = 11.55 g / 0.0267 g = ~433
This high E-factor is typical for laboratory-scale pharmaceutical intermediate synthesis and highlights that the main contributor to waste is not the byproducts of the reaction itself, but the solvents used during the reaction and purification steps. ctfassets.net
Use of Sustainable Reagents and Solvents
The principles of green chemistry encourage the use of reagents and solvents that are safer, more environmentally benign, and ideally, renewable. numberanalytics.com
Reagents
N-Bromosuccinimide (NBS): Compared to using molecular bromine (Br₂), NBS is a solid and is considered a safer and easier-to-handle brominating agent. wordpress.com Liquid bromine is highly toxic, corrosive, and volatile, posing significant handling risks. wordpress.comnih.gov However, the atom economy of reactions using NBS is inherently lower than direct addition of Br₂, as it generates succinimide as a byproduct. wordpress.com
DMPU/HF: Traditional fluorination methods often employ highly hazardous reagents like anhydrous hydrogen fluoride (HF) or elemental fluorine (F₂). numberanalytics.com Reagent complexes like DMPU/HF or other HF-amine complexes (e.g., Olah's reagent) offer a safer way to handle HF, providing a controlled source of nucleophilic fluoride. nih.govdaneshyari.com More advanced electrophilic fluorinating agents like Selectfluor® have been developed as stable, less hazardous alternatives, though they can be more expensive and have their own atom economy drawbacks. ref.ac.uknumberanalytics.comrsc.org The long-term environmental impact of fluorinated compounds and their synthesis is a growing concern, prompting research into greener fluorination methods. textiletoday.com.bd
Solvents
The choice of solvent is a critical factor in the sustainability of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. ctfassets.net
Dichloromethane (CH₂Cl₂): This is a common solvent for bromofluorination but is a chlorinated solvent, which are generally considered environmentally problematic due to their potential toxicity, persistence, and contribution to pollution.
Sustainable Alternatives: Research into greener solvents for halogenation reactions is ongoing. For bromination reactions, solvents like dimethyl carbonate have been identified as viable greener alternatives to chlorinated solvents like chlorobenzene. savemyexams.com The ideal green solvent would be non-toxic, biodegradable, derived from renewable resources, and easily recyclable. Water is an excellent green solvent, and efforts to perform halogenations in aqueous media are a key area of green chemistry research.
Improving the sustainability of the synthesis of this compound could involve exploring alternative non-chlorinated solvents, developing methods for solvent recycling, or investigating catalyst systems that could enable the reaction to proceed more efficiently or in a greener medium.
Chemical Reactivity and Transformation Studies of 2 Bromo 1 Fluoroethyl Cyclopropane
Mechanistic Investigations of Bond Scission and Formation
The reactivity of (2-Bromo-1-fluoroethyl)cyclopropane is primarily governed by the cleavage and formation of bonds at its three key sites: the C-Br bond, the C-F bond, and the cyclopropane (B1198618) ring.
C-Br Bond Reactivity: Nucleophilic Substitution (SN1, SN2) and Elimination (E1, E2) Pathways
The carbon-bromine bond in this compound is the most reactive site for nucleophilic attack and elimination reactions. The bromine atom, being a good leaving group, facilitates these transformations. The specific pathway followed (SN1, SN2, E1, or E2) is influenced by factors such as the nature of the nucleophile/base, solvent polarity, and reaction temperature.
Nucleophilic Substitution (SN1 and SN2):
SN2 Pathway: A bimolecular nucleophilic substitution (SN2) reaction involves a one-step mechanism where a strong nucleophile attacks the carbon atom bonded to the bromine, leading to the inversion of stereochemistry. This pathway is generally favored by primary and less hindered secondary halides. In the case of this compound, which is a secondary halide, the SN2 pathway is a plausible route, especially with strong, unhindered nucleophiles in polar aprotic solvents. libretexts.org
SN1 Pathway: A unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.orgyoutube.com This pathway is favored for tertiary halides and can also occur with secondary halides, particularly in the presence of a weak nucleophile and a protic solvent. libretexts.org The stability of the resulting secondary carbocation, which is adjacent to a cyclopropyl (B3062369) group, can influence the feasibility of this pathway. The reaction of 2-bromo-2-methylpropane (B165281) with water, a tertiary halide, proceeds over a million times faster than the corresponding reaction of methyl bromide, illustrating the preference for the SN1 mechanism in hindered substrates. libretexts.org
Elimination Reactions (E1 and E2):
E2 Pathway: A bimolecular elimination (E2) reaction is a one-step process where a strong base removes a proton from a carbon adjacent to the carbon bearing the bromine, simultaneously forming a double bond and expelling the bromide ion. chemguide.uklibretexts.org This mechanism is favored by strong, bulky bases and higher temperatures. For this compound, E2 elimination would lead to the formation of a cyclopropyl-substituted alkene. The reaction of 2-bromopropane (B125204) with a concentrated ethanolic solution of sodium or potassium hydroxide (B78521) under reflux conditions is a classic example of an E2 reaction, yielding propene gas. chemguide.ukchemguide.co.uk
E1 Pathway: A unimolecular elimination (E1) reaction proceeds through a carbocation intermediate, similar to the SN1 pathway. libretexts.org After the formation of the carbocation, a weak base removes an adjacent proton to form a double bond. This pathway is often in competition with the SN1 pathway and is favored by heat and the use of non-nucleophilic, weak bases. The major product of elimination reactions is typically the more stable, more highly substituted alkene, a principle known as Zaitsev's rule. libretexts.orgmasterorganicchemistry.com
Table 1: Factors Influencing Substitution and Elimination Pathways for this compound
| Factor | Favors SN2 | Favors SN1 | Favors E2 | Favors E1 |
| Substrate | Primary > Secondary | Tertiary > Secondary | Tertiary > Secondary > Primary | Tertiary > Secondary |
| Nucleophile/Base | Strong, unhindered nucleophile | Weak nucleophile | Strong, bulky base | Weak base |
| Solvent | Polar aprotic | Polar protic | Less polar | Polar protic |
| Temperature | Lower | Lower | Higher | Higher |
It is important to note that substitution and elimination reactions are often competitive, and the reaction conditions must be carefully controlled to favor the desired product. chemguide.co.uk
C-F Bond Reactivity: Relative Inertness and Activation Strategies
The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it relatively inert to cleavage under standard reaction conditions. This high bond strength is attributed to the significant electronegativity difference between carbon and fluorine, resulting in a highly polarized and short bond.
In this compound, the C-F bond is significantly less reactive than the C-Br bond. Nucleophilic substitution of the fluorine atom is challenging and typically requires harsh conditions or specific activation strategies. Such strategies can include the use of highly reactive organometallic reagents or the formation of a leaving group through complexation with a Lewis acid. However, for most common transformations of this compound, the C-F bond remains intact.
Cyclopropane Ring Opening Reactions
The three-membered cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. nih.gov This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). The C-C bonds in cyclopropane have a higher p-character, giving them partial double-bond character and making them prone to cleavage.
Heating this compound to high temperatures can induce homolytic cleavage of a C-C bond in the cyclopropane ring, leading to the formation of a diradical intermediate. This intermediate can then undergo further reactions, such as rearrangement or reaction with other molecules. The presence of the bromo and fluoro substituents can influence the regioselectivity of the ring opening.
The cyclopropane ring can be opened under acidic conditions. nih.gov Protonation of the cyclopropane ring is unlikely; instead, acid catalysis often involves the protonation of a substituent, which in turn facilitates ring opening. For instance, in the presence of a strong acid, the bromine atom could be protonated, increasing its leaving group ability and potentially leading to a concerted ring opening and halide elimination. Alternatively, acid can catalyze the addition of a nucleophile to the cyclopropane ring. The regiochemistry of the ring opening is dependent on the stability of the resulting carbocation intermediate. The reaction of epoxides, which also involves a strained three-membered ring, with aqueous acid leads to ring-opening to form 1,2-diols. libretexts.org
Transition metals can effectively catalyze the ring opening of cyclopropanes. researchgate.net Metals such as palladium, rhodium, nickel, and copper can insert into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. researchgate.net This intermediate can then undergo various transformations, including reductive elimination to form a new C-C bond or reaction with other reagents. For donor-acceptor cyclopropanes, Lewis acid catalysts can activate the ring for nucleophilic attack. scispace.com Rhodium(I) catalysts have been shown to be effective in the asymmetric ring opening of vinyl cyclopropanes using aryl boronic acids as nucleophiles. nih.gov
Table 2: Summary of Ring Opening Reactions of Substituted Cyclopropanes
| Reaction Type | Conditions | Intermediate | Typical Products |
| Thermally Induced | High Temperature | Diradical | Rearranged or addition products |
| Acid-Catalyzed | Strong Acid | Carbocation-like | Addition products (e.g., alcohols, halides) |
| Metal-Catalyzed | Transition Metal Catalyst | Metallacyclobutane | Variety of functionalized open-chain compounds |
Interplay of Halogen Substituents on Cyclopropane Strain Release
The reactivity of cyclopropane rings is intrinsically linked to their high ring strain, which is a consequence of the deviation from the ideal sp³ bond angle. The introduction of halogen substituents, such as bromine and fluorine, onto the ethyl group attached to the cyclopropane ring in this compound is expected to significantly influence the molecule's stability and propensity for ring-opening reactions.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can polarize the C-F bond and adjacent C-C bonds. This polarization can affect the stability of the cyclopropane ring. Conversely, the bromine atom, being larger and more polarizable, is a better leaving group compared to fluorine. The interplay between the strong C-F bond and the weaker C-Br bond is a critical factor in determining the regioselectivity and mechanism of reactions involving this molecule. msu.edusavemyexams.com
Ring-opening reactions of fluorinated cyclopropanes are known to occur under various conditions, often initiated by the cleavage of a bond to a halogen. cas.cnacs.org For this compound, it is plausible that reactions leading to the release of ring strain would be influenced by which halogen is targeted by a given reagent or reaction condition.
Radical Reactions Involving this compound
Radical reactions offer a powerful tool for the functionalization of organic molecules. For this compound, radical processes are expected to be initiated at the C-Br bond due to its lower bond dissociation energy compared to the C-F and C-H bonds. ucalgary.ca
Halogen atom transfer (HAT) is a fundamental step in many radical chain reactions. In the case of this compound, a radical species would preferentially abstract the bromine atom over the fluorine atom. ucalgary.calibretexts.org The relative reactivity of C-X bonds in radical reactions generally follows the trend I > Br > Cl > F. msu.edu This selectivity is attributed to the weaker C-Br bond. While C-F bond activation via radical pathways is known, it typically requires specific and highly reactive radical sources. researchgate.net
A typical halogen atom transfer reaction involving this compound can be represented as:
R• + Br-CH(F)-CH₂-cyclopropane → R-Br + •CH(F)-CH₂-cyclopropane
The resulting carbon-centered radical is a key intermediate that can undergo further transformations.
The formation of a radical on the ethyl group attached to the cyclopropane ring can lead to interesting subsequent reactions. The stability of carbon-centered radicals follows the order: tertiary > secondary > primary. chemistrysteps.com The radical formed from this compound would be a secondary radical, stabilized to some extent by the adjacent fluorine atom.
A crucial aspect of cyclopropyl-substituted radicals is their propensity to undergo rapid ring-opening to form a more stable homoallylic radical. psu.edupsu.edu This rearrangement is driven by the release of the significant ring strain of the cyclopropane ring. The rate of this ring-opening can be very fast and is a key consideration in planning synthetic routes involving such intermediates. However, the presence of substituents on the cyclopropane ring or the radical center can influence the rate and regioselectivity of the ring-opening process. psu.edu It is conceivable that the fluorine substituent could influence the stability and subsequent reaction pathways of the cyclopropyl radical intermediate derived from this compound.
Table 1: General Reactivity of Halogenated Compounds in Radical Reactions
| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Radical Halogenation |
| C-H (primary) | ~98 | 1 |
| C-H (secondary) | ~95 | ~3.5 |
| C-H (tertiary) | ~93 | ~5 |
| C-F | ~110 | Very Low |
| C-Cl | ~81 | Moderate |
| C-Br | ~68 | High |
| C-I | ~53 | Very High |
Note: The values are approximate and can vary depending on the specific molecular structure. The relative reactivity is for chlorination. libretexts.org
Organometallic Transformations of this compound
Organometallic reagents are fundamental in carbon-carbon bond formation. The presence of two different halogens in this compound presents a challenge and an opportunity for selective transformations.
The formation of Grignard reagents (RMgX) and organolithium reagents (RLi) from alkyl halides is a cornerstone of organic synthesis. acs.orgresearchgate.netrsc.org The reactivity of alkyl halides in these reactions follows the order I > Br > Cl >> F. msu.edu The C-F bond is generally unreactive towards magnesium or lithium metal under standard conditions. nih.govnsf.gov
Therefore, it is highly probable that the reaction of this compound with magnesium would selectively form the Grignard reagent at the C-Br bond, leaving the C-F bond intact. chemrxiv.orgresearchgate.net
Br-CH(F)-CH₂-cyclopropane + Mg → BrMg-CH(F)-CH₂-cyclopropane
Similarly, reaction with lithium metal would be expected to yield the corresponding organolithium reagent. nih.govrsc.org The formation of these organometallic intermediates opens up a wide range of subsequent reactions, such as nucleophilic addition to carbonyls and other electrophiles.
Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds. The reactivity of the halide in these reactions generally follows the trend I > Br > OTf > Cl > F. rsc.org This selectivity allows for the differential reactivity of di-halogenated substrates.
Suzuki Coupling: This reaction couples an organoboron compound with an organic halide. libretexts.org It is expected that a Suzuki coupling of this compound with a boronic acid would proceed selectively at the C-Br bond. quora.com
Heck Reaction: The Heck reaction couples an organic halide with an alkene. nih.gov Similar to the Suzuki coupling, the higher reactivity of the C-Br bond would likely lead to selective coupling at this position. researchgate.net
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organic halide. savemyexams.comnih.gov Again, the C-Br bond is the anticipated site of reaction for this compound.
The general chemoselectivity in these cross-coupling reactions makes this compound a potentially useful building block, where the bromo-substituted position can be functionalized while the fluoro-substituted position remains for subsequent transformations.
Table 2: General Reactivity of Organic Halides in Cross-Coupling Reactions
| Halide/Leaving Group | Relative Reactivity |
| I | Highest |
| Br | High |
| OTf (Triflate) | High |
| Cl | Moderate |
| F | Lowest |
Note: This is a general trend and can be influenced by the specific catalyst system and reaction conditions. rsc.org
Metal-Catalyzed Carboalkylation and Hydroalkylation
Detailed investigations into the metal-catalyzed carboalkylation and hydroalkylation of this compound are not available in the peer-reviewed literature. In principle, transition metal catalysts could activate the C-Br bond or the cyclopropane ring to facilitate the introduction of new carbon or hydrogen substituents.
Hypothetically, a metal-catalyzed carboalkylation could proceed through several mechanistic pathways. For instance, an oxidative addition of the C-Br bond to a low-valent metal center could generate an organometallic intermediate. This intermediate could then undergo reductive elimination with a suitable coupling partner to form a new carbon-carbon bond. Alternatively, a Lewis acidic metal could coordinate to the fluorine or bromine atom, activating the cyclopropane ring towards nucleophilic attack.
Similarly, metal-catalyzed hydroalkylation would involve the formal addition of a C-H bond across the cyclopropane ring. This could be envisioned to occur via a metal-hydride intermediate that participates in a ring-opening event. The regioselectivity and stereoselectivity of such reactions would be of significant interest, but in the absence of experimental data, any discussion remains speculative.
Rearrangement Reactions of this compound Derivatives
The interplay between the strained cyclopropane ring and the halogen substituents makes this compound and its derivatives prime candidates for interesting rearrangement reactions. However, specific studies detailing these transformations are currently lacking.
Skeletal Rearrangements Induced by Halogen Presence
The presence of both bromine and fluorine could induce unique skeletal rearrangements. For example, the departure of the bromide ion, potentially assisted by a Lewis acid, could lead to a cyclopropylcarbinyl cation. This highly unstable intermediate is known to undergo rapid skeletal rearrangements to form cyclobutyl or homoallyl cations, which can then be trapped by nucleophiles to yield a variety of products. The fluorine atom would undoubtedly influence the stability and rearrangement pathways of these cationic intermediates.
Another possibility involves the participation of the fluorine atom in the rearrangement process. The formation of a fluoronium ion intermediate, although less common than its heavier halogen counterparts, could lead to novel rearrangement pathways. The specific conditions required to trigger such rearrangements and the resulting products are yet to be determined experimentally for this particular molecule.
Stereochemical Outcomes of Rearrangement Pathways
Without experimental data, the stereochemical outcomes of any potential rearrangement of this compound derivatives can only be hypothesized. The stereochemistry of the starting material, particularly the relative configuration of the substituents on the cyclopropane ring and the stereocenter bearing the fluorine and bromine atoms, would be critical in determining the stereochemistry of the products.
For instance, a concerted rearrangement mechanism would likely proceed with a high degree of stereospecificity, while a stepwise mechanism involving a planar carbocation intermediate could lead to a loss of stereochemical information and the formation of racemic or diastereomeric mixtures. The precise nature of the reaction conditions, including the choice of catalyst and solvent, would also play a crucial role in dictating the stereochemical course of the reaction.
Advanced Spectroscopic and Structural Characterization of 2 Bromo 1 Fluoroethyl Cyclopropane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-resolution NMR spectroscopy would be the cornerstone for elucidating the complex stereochemistry of (2-Bromo-1-fluoroethyl)cyclopropane. The presence of two chiral centers, at the carbon bearing the fluorine and the carbon bearing the bromine, gives rise to the possibility of four stereoisomers (two pairs of enantiomers).
Multi-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Analysis
To unravel the proton and carbon framework, a suite of multi-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would reveal the coupling between the proton on the fluoro-substituted carbon and the protons on the bromo-substituted carbon, as well as the couplings to the cyclopropyl (B3062369) protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). chemicalbook.com
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual values would be determined experimentally.
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Cyclopropyl CH | 0.8 - 1.5 | 10 - 20 |
| Cyclopropyl CH₂ | 0.2 - 0.8 | 5 - 15 |
| CH-F | 4.5 - 5.5 | 85 - 95 |
| CH₂-Br | 3.4 - 3.8 | 30 - 40 |
Fluorine-19 NMR (¹⁹F NMR) for Electronic Environment of the Fluorine Atom
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would provide invaluable information. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, which is influenced by the neighboring bromine atom and the cyclopropyl ring. The coupling constants between fluorine and adjacent protons (²J(H,F)) would further aid in the stereochemical assignment.
Dynamic NMR for Conformational Fluxionality
The ethyl side chain of this compound is expected to exhibit conformational flexibility. Dynamic NMR studies, conducted over a range of temperatures, could provide insights into the rotational barriers around the C-C bonds and identify the preferred conformations in solution.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Isomers
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
Functional Group Identification: The IR and Raman spectra would clearly show the characteristic stretching and bending vibrations of the C-H bonds (both on the cyclopropyl ring and the ethyl chain), the C-F bond, and the C-Br bond.
Conformational Isomers: At low temperatures, it might be possible to observe distinct vibrational bands corresponding to different stable conformers (rotational isomers) of the molecule. Theoretical calculations would be instrumental in assigning these bands to specific conformers. chemicalbook.com
A table of expected vibrational frequencies is provided below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| C-H stretch (cyclopropyl) | 3000 - 3100 |
| C-H stretch (ethyl) | 2850 - 3000 |
| C-F stretch | 1000 - 1400 |
| C-Br stretch | 500 - 600 |
Mass Spectrometry (High-Resolution and Tandem MS) for Fragmentation Pathways and Isomeric Differentiation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecular ion, confirming the elemental composition of this compound. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. magritek.com
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to further fragmentation, MS/MS experiments can reveal detailed information about the molecule's structure. The fragmentation pathways would likely involve the loss of bromine, fluorine, and cleavage of the cyclopropyl ring. uni.lu Analysis of these pathways can help to differentiate between isomers. uni.lu
X-ray Crystallography of this compound Derivatives for Solid-State Structure
Obtaining a single crystal of this compound itself might be challenging due to its likely liquid state at room temperature and conformational flexibility. However, preparing a suitable crystalline derivative could allow for analysis by X-ray crystallography. This technique would provide the definitive solid-state structure, including precise bond lengths, bond angles, and torsional angles. This information would be invaluable for validating the stereochemical assignments made by NMR and for understanding the intermolecular interactions in the solid state. bldpharm.com
Conformation and Torsion Angle Analysis
The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-C bond connecting the ethyl chain to the cyclopropyl ring and the inherent rigidity of the three-membered ring. The cyclopropane (B1198618) ring itself is a strained, planar structure with C-C-C bond angles of approximately 60°. dalalinstitute.commaricopa.edu This high degree of angle and torsional strain in the ring significantly influences the orientation of the substituents. dalalinstitute.commaricopa.edu
The staggered conformations around the C(1)-C(2) bond of the ethyl group are expected to be the most stable, minimizing steric hindrance between the bulky bromine atom, the fluorine atom, and the cyclopropyl ring. The relative energies of these conformers would depend on the gauche and anti interactions between the substituents.
Table 1: Predicted Torsion Angles for a Generic Substituted Ethane Fragment
| Conformation | Dihedral Angle (X-C-C-Y) | Relative Energy |
| Anti | 180° | Lowest |
| Gauche | ±60° | Higher |
| Eclipsed | 0°, ±120° | Highest |
Note: This table represents idealized torsion angles for a simple substituted ethane. The actual values for this compound would be influenced by the steric and electronic effects of the cyclopropyl, bromo, and fluoro groups.
Detailed computational studies would be required to determine the precise torsion angles and the energy differences between the possible conformers of this compound. Such studies would likely reveal a preference for conformations that minimize the steric repulsion between the large bromine atom and the cyclopropyl ring.
Intermolecular Interactions and Packing Arrangements
The solid-state packing of this compound would be governed by a combination of weak intermolecular forces. The presence of halogen atoms (bromine and fluorine) allows for the possibility of halogen bonding, where the electrophilic region of one halogen atom interacts with a nucleophilic region on an adjacent molecule.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment (if chiral)
This compound possesses a chiral center at the carbon atom bearing the fluorine atom (C-1 of the ethyl group), assuming the carbon attached to the bromine is C-2. This means the compound can exist as a pair of enantiomers, (1R)- and (1S)- isomers.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. researchgate.net The ECD spectrum of each enantiomer would be a mirror image of the other. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. researchgate.net
The chromophores in this compound, primarily the C-Br and C-F bonds and the cyclopropyl ring, would give rise to electronic transitions in the UV-Vis region. The differential absorption of left and right circularly polarized light by the chiral molecule would result in characteristic positive or negative Cotton effects in the ECD spectrum. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms around the stereocenter.
Applications of 2 Bromo 1 Fluoroethyl Cyclopropane in Complex Molecule Synthesis
Role as a Building Block in Pharmaceutical and Agrochemical Intermediates
The presence of both a fluorine atom and a cyclopropyl (B3062369) moiety in (2-Bromo-1-fluoroethyl)cyclopropane makes it a highly valuable precursor for intermediates in the pharmaceutical and agrochemical industries. These functional groups can significantly enhance the biological activity and physicochemical properties of target molecules.
Synthesis of Fluorinated Bioisosteres
Bioisosteric replacement is a key strategy in drug design, where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, and metabolic stability. nih.gov The fluoroethylcyclopropane motif can act as a bioisostere for various common functional groups.
The replacement of a hydrogen atom with fluorine can have a profound impact on the biological activity of a molecule. nih.gov For instance, the 5-fluoro analogue of the l-nucleoside lamivudine, emtricitabine, exhibits significantly higher potency as an HIV-1 inhibitor. nih.gov Similarly, the introduction of a fluorine atom can block sites of oxidative metabolism, thereby enhancing the metabolic stability of a drug candidate. nih.gov
The cyclopropyl group itself is often used as a bioisosteric replacement for moieties like isopropyl or gem-dimethyl groups. beilstein-journals.org This substitution can lead to improved metabolic stability, increased rigidity, and modulation of the pKa of adjacent acidic or basic groups. beilstein-journals.org The combination of fluorine and a cyclopropyl ring, as found in this compound, offers a powerful tool for fine-tuning the properties of bioactive molecules. The bromo functionality on the ethyl side chain provides a reactive handle for attaching this valuable fluorinated cyclopropyl motif to a larger molecular scaffold through various coupling reactions.
| Bioisosteric Replacement | Original Group | Potential Advantage of this compound Moiety |
| Hydrogen | H | Increased metabolic stability, altered electronic properties nih.govnih.gov |
| Hydroxyl | OH | Increased lipophilicity, enhanced membrane permeability chemrxiv.org |
| Isopropyl | -CH(CH₃)₂ | Increased rigidity, improved metabolic stability beilstein-journals.org |
Incorporation of Cyclopropyl Motifs into Drug Candidates
The cyclopropyl ring is a "versatile player" in drug design, appearing frequently in preclinical and clinical drug candidates. pharmaguideline.com Its rigid structure helps to lock in a specific conformation, which can lead to more favorable binding to a biological target. marquette.edu This conformational constraint can also prevent proteolytic hydrolysis in peptide-based drugs. pharmaguideline.com Furthermore, the unique electronic properties of the cyclopropyl ring can influence the pKa of a drug, potentially reducing its efflux by transporters like P-glycoprotein. pharmaguideline.com
This compound serves as an excellent synthon for introducing the cyclopropyl motif into drug candidates. The bromo group can be readily displaced by a variety of nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, allowing for the facile incorporation of the fluoroethylcyclopropane unit into a wide range of molecular architectures.
Construction of Novel Heterocyclic Systems Bearing Cyclopropane (B1198618) or Fluoroethyl Groups
Heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. The unique reactivity of this compound can be harnessed to construct novel heterocyclic systems that incorporate either the cyclopropane ring or the fluoroethyl side chain.
Annulation Reactions Utilizing the Cyclopropane Ring
Activated cyclopropanes can undergo ring-opening reactions to form larger heterocyclic structures. nih.gov The strain energy of the cyclopropane ring can be released to drive these transformations. While specific examples with this compound are not extensively documented, the general principle of using cyclopropane derivatives in annulation reactions is well-established. For instance, donor-acceptor cyclopropanes can react with various partners to yield five-membered rings and other heterocyclic systems. organic-chemistry.org The presence of the bromo-fluoroethyl side chain could influence the regioselectivity and stereoselectivity of such annulation reactions, providing access to unique heterocyclic scaffolds.
| Reaction Type | Reactant with this compound | Potential Heterocyclic Product |
| [3+2] Cycloaddition | Dipolarophile | Five-membered heterocycle |
| Ring-opening and intramolecular cyclization | Internal nucleophile | Fused or spirocyclic heterocycle |
Derivatization via the Bromo-Fluoroethyl Side Chain
The bromo-fluoroethyl side chain of this compound is a versatile functional group for the synthesis of heterocyclic compounds. The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions with various heteroatom nucleophiles, such as amines, thiols, and alcohols. These reactions can be the key step in the formation of a heterocyclic ring.
For example, reaction with a primary amine could lead to the formation of an aziridine (B145994) or, through a more complex reaction sequence, a larger nitrogen-containing heterocycle. Similarly, reaction with a thiol could be a pathway to sulfur-containing heterocycles like thiiranes or tetrahydrothiophenes. organic-chemistry.org The presence of the fluorine atom on the adjacent carbon can influence the reactivity of the C-Br bond and may also participate in the cyclization process under certain conditions.
Preparation of Advanced Materials Precursors
The unique properties of fluorinated and cyclopropyl-containing compounds also make them attractive for applications in materials science. While the direct use of this compound in materials science is not widely reported, its structural motifs suggest potential applications as a precursor for advanced materials.
Fluorinated polymers, for instance, are known for their high thermal stability, chemical resistance, and low surface energy. The incorporation of the fluoroethylcyclopropane unit into a polymer backbone could impart these desirable properties. The bromo functionality provides a convenient point for polymerization or for grafting onto other polymer chains.
Furthermore, the rigid and strained nature of the cyclopropane ring can be exploited in the design of novel materials. For example, the controlled ring-opening of cyclopropane-containing monomers can be used to create polymers with unique architectures and properties. The presence of the fluorine atom could further modulate the electronic and physical properties of such materials.
Monomers for Specialty Polymers
There is no available data in the reviewed scientific literature to suggest that this compound has been investigated or utilized as a monomer for the synthesis of specialty polymers. Research in this area would typically involve polymerization reactions, such as ring-opening polymerization of the cyclopropane ring or polymerization involving the bromo or fluoroethyl functionalities. Characterization data of any resulting polymers, including their physical and chemical properties, are not publicly accessible.
Components for Liquid Crystals or Optoelectronic Materials
The incorporation of fluorinated cyclopropanes into liquid crystal and optoelectronic material scaffolds is a known strategy to modulate properties such as dielectric anisotropy and thermal stability. nih.gov However, a specific investigation into the use of this compound for these applications has not been reported in the available literature. Such research would involve the synthesis of molecules incorporating this cyclopropane derivative and the subsequent measurement of their mesomorphic and electronic properties.
Stereoselective Synthesis of Chiral Compounds from this compound
The development of stereoselective reactions is crucial for the synthesis of enantiomerically pure compounds, particularly for applications in pharmaceuticals and materials science. While general principles of asymmetric and diastereoselective synthesis are well-established for cyclopropanes, specific protocols for this compound are not described.
Asymmetric Transformations and Catalyst Design
Information regarding asymmetric transformations of this compound, including the design and application of chiral catalysts to control the stereochemical outcome of its reactions, is not available. Research in this area would focus on reactions such as enantioselective substitution of the bromine atom or enantioselective modifications of the ethyl side chain, guided by a specifically designed chiral catalyst.
Diastereoselective Reactions
Similarly, there is a lack of published data on the diastereoselective reactions of this compound. Such studies would explore how the existing stereocenters in a chiral substrate or reagent influence the stereochemical outcome of a reaction with the cyclopropane, or how to control the relative stereochemistry when introducing new stereocenters.
Stereochemical Aspects and Stereoselective Synthesis of 2 Bromo 1 Fluoroethyl Cyclopropane
Chirality and Stereoisomerism of (2-Bromo-1-fluoroethyl)cyclopropane
The stereochemical nature of this compound is dictated by the presence of multiple chiral centers, giving rise to a set of stereoisomers with distinct spatial arrangements.
Identification of Chiral Centers and Elements of Chirality
The structure of this compound possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. These are:
C1 of the cyclopropane (B1198618) ring: This carbon is attached to a hydrogen atom, the other two carbons of the cyclopropane ring, and the (2-bromo-1-fluoroethyl) group.
C1 of the ethyl side chain: This carbon is bonded to a hydrogen atom, a fluorine atom, the cyclopropyl (B3062369) group, and the bromomethyl group (-CH2Br).
Diastereomeric Relationships and Enantiomeric Pairs
With two chiral centers, a maximum of 2^n = 2^2 = 4 possible stereoisomers can exist for this compound. These stereoisomers can be grouped into two pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers.
The four stereoisomers can be designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center. This leads to the following possible combinations:
(1R, 1'R) and (1S, 1'S) - This pair constitutes one set of enantiomers.
(1R, 1'S) and (1S, 1'R) - This pair constitutes the second set of enantiomers.
The relationship between, for instance, the (1R, 1'R) isomer and the (1R, 1'S) isomer is diastereomeric. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, and can be separated by conventional chromatographic techniques.
Table 1: Stereoisomers of this compound
| Stereoisomer Configuration | Relationship |
| (1R, 1'R) | Enantiomer of (1S, 1'S) |
| (1S, 1'S) | Enantiomer of (1R, 1'R) |
| (1R, 1'S) | Enantiomer of (1S, 1'R) |
| (1S, 1'R) | Enantiomer of (1R, 1'S) |
| (1R, 1'R) and (1R, 1'S) | Diastereomers |
| (1R, 1'R) and (1S, 1'R) | Diastereomers |
| (1S, 1'S) and (1R, 1'S) | Diastereomers |
| (1S, 1'S) and (1S, 1'R) | Diastereomers |
Strategies for Enantioselective Synthesis of this compound
The synthesis of specific stereoisomers of this compound requires the use of enantioselective methods that can control the formation of the chiral centers. Several strategies can be envisaged for this purpose.
Asymmetric Cyclopropanation Methodologies
Asymmetric cyclopropanation reactions are powerful tools for the enantioselective synthesis of cyclopropane derivatives. These methods typically involve the reaction of an alkene with a carbene or carbenoid species in the presence of a chiral catalyst. For the synthesis of this compound, one could envision the reaction of vinylcyclopropane (B126155) with a suitable bromo-fluoro-methylating agent catalyzed by a chiral transition metal complex, such as those based on rhodium, copper, or palladium. The chiral ligands on the metal center would direct the approach of the reagents, leading to the preferential formation of one enantiomer.
Another approach within this category is the Simmons-Smith cyclopropanation of a chiral, non-racemic fluoroalkene. The stereochemistry of the existing chiral center in the alkene would direct the diastereoselective addition of the zinc carbenoid.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule, such as a cyclopropanecarboxylic acid derivative. Subsequent fluorination and bromination steps would be directed by the chiral auxiliary. Finally, the removal of the auxiliary would yield the desired enantiomerically enriched product. Evans oxazolidinones are a common class of chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations.
Organocatalytic and Metal-Catalyzed Asymmetric Reactions
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. For the target molecule, an organocatalytic Michael addition of a bromofluoromethane (B51070) equivalent to a cyclopropyl-substituted α,β-unsaturated aldehyde or ketone could be a viable route. Chiral amines or prolinol derivatives are known to effectively catalyze such reactions with high enantioselectivity. rsc.org
Metal-catalyzed asymmetric reactions, beyond cyclopropanation, could also be employed. For instance, a chiral Lewis acid could be used to activate a cyclopropyl-containing substrate towards nucleophilic attack by a fluorinated or brominated species, thereby establishing one of the chiral centers with high stereocontrol.
Table 2: Potential Enantioselective Synthetic Strategies
| Synthetic Strategy | Description | Key Reagents/Catalysts |
| Asymmetric Cyclopropanation | Reaction of an alkene with a bromo-fluoro-carbenoid in the presence of a chiral catalyst. | Chiral Rhodium, Copper, or Palladium complexes. |
| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral auxiliary to a precursor to direct stereoselective transformations. | Evans oxazolidinones, other chiral auxiliaries. |
| Organocatalytic Michael Addition | Addition of a bromo-fluoro nucleophile to a cyclopropyl α,β-unsaturated system catalyzed by a chiral organic molecule. | Chiral amines, prolinol derivatives. |
| Metal-Catalyzed Asymmetric Addition | Use of a chiral Lewis acid to catalyze the stereoselective addition of a bromo- or fluoro-containing nucleophile. | Chiral Lewis acids (e.g., based on Ti, B, or Zn). |
Stereochemical Control in Subsequent Transformations
The stereochemical outcome of reactions involving this compound is dictated by the interplay of steric and electronic factors of the substituents on both the ethyl chain and the cyclopropane ring. The presence of bromine and fluorine atoms, with their distinct electronic properties and steric demands, alongside the rigid cyclopropane scaffold, allows for a high degree of stereochemical control in subsequent chemical transformations.
Retention, Inversion, and Racemization Pathways in Reactivity
The reactivity of this compound can proceed through various stereochemical pathways, namely retention, inversion, or racemization at its stereocenters, depending on the reaction conditions and the nature of the reagents.
Nucleophilic Substitution Reactions: In nucleophilic substitution reactions at the carbon bearing the bromine atom, the mechanism can be either SN1 or SN2.
SN2 Pathway (Inversion): An SN2 reaction would proceed with a complete inversion of configuration at the bromine-bearing carbon. This is the expected pathway with strong, unhindered nucleophiles in aprotic polar solvents. The backside attack of the nucleophile is sterically influenced by the adjacent cyclopropyl group and the fluorine atom.
SN1 Pathway (Racemization): An SN1 reaction, proceeding through a carbocation intermediate, would lead to racemization. The stability of the potential carbocation is influenced by the electron-withdrawing fluorine atom and the electron-donating nature of the cyclopropane ring. The likelihood of this pathway increases with polar protic solvents and weaker nucleophiles.
Neighboring Group Participation (Retention): The cyclopropane ring itself, or the fluorine atom, could potentially act as a neighboring group, leading to a retention of configuration. This would involve the formation of a bridged intermediate, which is then attacked by the nucleophile from the same face that the leaving group departed.
The actual pathway is a delicate balance of these factors, and the outcome can often be tuned by careful selection of reaction conditions.
Reactions Involving the Cyclopropane Ring: The cyclopropane ring can undergo ring-opening reactions under certain conditions (e.g., with electrophiles or under hydrogenolysis). The stereochemistry of the substituents on the ethyl side chain can influence the stereochemical outcome of these reactions.
Diastereoselectivity in Reactions Involving the Cyclopropane Ring
The rigid structure of the cyclopropane ring in this compound can direct the stereochemical course of reactions on the adjacent ethyl side chain, leading to high diastereoselectivity.
Directed Reactions: The substituents on the cyclopropane ring can act as directing groups. For instance, in reactions such as hydroxyl-directed cyclopropanations or epoxidations on analogous systems, the existing stereochemistry of the cyclopropane derivative dictates the facial selectivity of the attack on a nearby double bond. acs.org While this compound itself does not have a directing hydroxyl group, this principle highlights the potential for diastereoselective transformations if such a functionality were introduced.
Steric Hindrance: The cyclopropyl group exerts significant steric hindrance, which can favor the approach of a reagent from the less hindered face of the molecule. This is a common strategy to achieve diastereoselectivity in additions to carbonyl groups or in alkylation reactions on the ethyl side chain.
The diastereoselectivity in such reactions can be quantified by the diastereomeric ratio (d.r.), which is often determined by NMR spectroscopy or chromatographic methods. Research on related functionalized cyclopropanes has demonstrated the feasibility of achieving high diastereoselectivity (e.g., >99:1 d.r.) in various transformations. rochester.edu
Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)
The determination of the enantiomeric excess (e.e.) is crucial for any stereoselective synthesis. For a compound like this compound, two primary methods are employed: chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. rsc.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
Principle: The enantiomers of this compound are passed through a column packed with a chiral stationary phase. The differential interaction between the enantiomers and the CSP results in their separation, allowing for their quantification.
Typical Chiral Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the resolution of a wide range of chiral compounds, including those containing halogen atoms. researchgate.net
Data Interpretation: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 1: Representative Data for Chiral HPLC Separation of Analogous Racemic Cyclopropane Derivatives
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) |
| Chiralcel OD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 220 | 2.5 |
| Chiralpak AD-H | n-Hexane/Ethanol (95:5) | 0.8 | 230 | 3.1 |
Note: This table presents typical data for the separation of analogous functionalized cyclopropanes and serves as an illustrative example. nih.gov
NMR with Chiral Shift Reagents
NMR spectroscopy can be used to determine the enantiomeric excess by converting the enantiomers into diastereomers in situ, which are distinguishable by NMR. This is achieved by using chiral solvating agents or chiral derivatizing agents. Chiral lanthanide shift reagents are a classic example of chiral solvating agents. libretexts.org
Principle: A chiral lanthanide shift reagent, such as a complex of europium(III) or praseodymium(III) with a chiral ligand (e.g., derivatives of camphor), is added to the NMR sample of this compound. google.com The shift reagent forms diastereomeric complexes with the two enantiomers. These diastereomeric complexes have different magnetic environments, leading to separate signals for corresponding protons or carbons in the NMR spectrum.
Data Interpretation: The enantiomeric excess is determined by integrating the signals corresponding to each diastereomer. The relative areas of the integrated peaks directly correlate to the ratio of the enantiomers in the sample.
Table 2: Hypothetical ¹H NMR Data for this compound in the Presence of a Chiral Shift Reagent
| Proton | Chemical Shift (ppm) - Enantiomer 1 | Chemical Shift (ppm) - Enantiomer 2 | Integration |
| H-1 (CHF) | 5.15 | 5.25 | 1 |
| H-2 (CHBr) | 4.30 | 4.38 | 1 |
| Cyclopropyl-H | 0.8-1.5 (multiplet) | 0.85-1.55 (multiplet) | 5 |
Note: This table is a hypothetical representation to illustrate the principle. The actual chemical shifts and separation would depend on the specific chiral shift reagent used and the experimental conditions.
Future Research Directions and Unexplored Reactivity of 2 Bromo 1 Fluoroethyl Cyclopropane
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Current synthetic strategies for fluorinated cyclopropanes often rely on methods that can be improved in terms of efficiency and environmental impact. rsc.orgacs.org Future research should focus on developing more sustainable and efficient routes to (2-Bromo-1-fluoroethyl)cyclopropane.
Key areas for investigation include:
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods would be a significant advancement, providing access to stereoisomerically pure this compound. nih.gov This could involve the use of chiral catalysts in cyclopropanation reactions or kinetic resolution of a racemic mixture. nih.govutdallas.edu
Green Solvents and Reagents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental footprint of the synthesis. organic-chemistry.org Additionally, employing less toxic and more readily available starting materials would enhance the sustainability of the process.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for reactions involving potentially hazardous intermediates. Developing a flow-based synthesis for this compound could lead to a more efficient and safer manufacturing process.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | Access to enantiopure compounds, improved biological activity. | Development of novel chiral catalysts. nih.gov |
| Green Chemistry Approaches | Reduced environmental impact, increased safety. | Use of sustainable solvents and reagents. organic-chemistry.org |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in a flow reactor. |
Exploration of C-F Activation Methodologies for this compound
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. rsc.org Developing methods for the C-F activation of this compound would open up new avenues for its functionalization.
Promising research directions include:
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond functionalization under mild conditions. mdpi.comresearchgate.net Investigating the photocatalytic C-F activation of this compound could enable a range of novel transformations.
Transition-Metal Catalysis: Transition-metal complexes, particularly those based on nickel and palladium, have shown promise in catalyzing C-F bond cleavage. mdpi.comacs.org The development of specific catalysts for the C-F activation of this molecule is a key area for future work.
Frustrated Lewis Pairs and Strong Lewis Acids: The use of frustrated Lewis pairs or strong Lewis acids can facilitate C-F bond cleavage by abstracting the fluoride (B91410) anion. nih.gov This approach could be particularly effective for activating the C-F bond in this compound.
Unconventional Cyclopropane (B1198618) Ring Transformations
The high ring strain of the cyclopropane ring makes it susceptible to a variety of ring-opening and rearrangement reactions. nih.gov The presence of both bromine and fluorine substituents is expected to influence the regioselectivity and stereoselectivity of these transformations.
Areas for future exploration are:
Radical-Mediated Ring Opening: The generation of a radical at the carbon bearing the bromine atom could trigger a cyclopropylcarbinyl radical ring-opening, leading to the formation of functionalized alkenes. acs.orgacs.org The fluorine atom's influence on the stability and rearrangement pathways of the resulting radical intermediates would be of fundamental interest.
Lewis Acid-Promoted Rearrangements: Treatment with Lewis acids could induce ring expansion or rearrangement reactions, providing access to larger ring systems or complex acyclic structures. nih.govacs.org
Transition-Metal-Catalyzed Cycloadditions: The strained ring of this compound could participate as a three-carbon synthon in transition-metal-catalyzed [3+2] or other cycloaddition reactions, offering a direct route to five-membered rings and other complex carbocycles. nih.govnih.govacs.org
Photocatalytic and Electrocatalytic Applications
The electrochemical and photochemical properties of this compound are largely unexplored. The presence of the bromo and fluoro groups suggests potential for unique reactivity under photocatalytic and electrocatalytic conditions.
Potential applications include:
Reductive and Oxidative Transformations: The C-Br bond is susceptible to reduction, while the cyclopropane ring can be oxidized. Exploring these transformations under photocatalytic or electrocatalytic conditions could lead to novel synthetic methodologies.
Radical Generation: Both photochemical and electrochemical methods can be employed to generate radical species from the C-Br bond, which can then participate in a variety of coupling and addition reactions. rsc.org
Electrosynthesis of Novel Compounds: Electrocatalysis could provide a green and efficient way to synthesize new derivatives of this compound by selectively targeting its functional groups.
| Catalytic Approach | Potential Transformation | Expected Outcome |
| Photocatalysis | C-Br bond cleavage, C-F bond activation. | Generation of radical intermediates for further reactions. mdpi.comrsc.org |
| Electrocatalysis | Selective reduction or oxidation. | Green and efficient synthesis of new derivatives. |
Design of this compound Analogs with Tunable Reactivity
The reactivity of this compound can be systematically tuned by introducing different substituents onto the cyclopropane ring or the ethyl side chain.
Future research should focus on:
Synthesis of a Library of Analogs: Preparing a diverse library of analogs with varying electronic and steric properties will allow for a systematic study of structure-activity relationships.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of designed analogs and guide synthetic efforts.
Kinetic and Mechanistic Studies: Detailed kinetic and mechanistic studies on the reactions of these analogs will provide a deeper understanding of the factors controlling their reactivity. nih.gov
Expansion of Applications in Chemical Biology and Materials Science
The unique combination of a cyclopropane scaffold, a fluorine atom, and a bromine handle suggests potential applications in chemical biology and materials science. rsc.orgutdallas.eduresearchgate.net
Potential avenues for exploration include:
Bioisosteric Replacement: The fluorinated cyclopropyl (B3062369) group can act as a bioisostere for other functional groups in bioactive molecules, potentially improving their pharmacological properties. utdallas.eduresearchgate.net
Chemical Probes and Labeling Agents: The bromine atom can serve as a handle for bioconjugation or for the introduction of reporter groups, making this compound and its derivatives potential tools for chemical biology research.
Monomers for Functional Polymers: The reactivity of the cyclopropane ring and the bromine atom could be exploited in polymerization reactions to create novel fluorinated polymers with unique thermal and optical properties.
Q & A
Case Study: Discrepancies in Antiviral Activity Across Studies
- Analysis : Fluorine positioning (C1 vs. C2) alters binding affinity to viral proteases. Redesign synthesis to favor C1-fluoro configuration via directed lithiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
